2-amino-1-(2-fluorophenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
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Overview
Description
2-amino-1-(2-fluorophenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is a complex organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antifungal, antibacterial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(2-fluorophenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-fluorobenzaldehyde with 1,2-diaminobenzene to form a quinoxaline intermediate. This intermediate is then subjected to further reactions, including nitrile formation and pyrrole ring closure, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(2-fluorophenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline derivatives, amines, and substituted quinoxalines, which can have different biological activities .
Scientific Research Applications
2-amino-1-(2-fluorophenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic uses, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-1-(2-fluorophenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A basic structure with similar biological activities.
Pyrroloquinoxalines: Compounds with a fused pyrrole and quinoxaline ring system.
Fluorophenethyl derivatives: Compounds with a fluorophenethyl group attached to different core structures.
Uniqueness
2-amino-1-(2-fluorophenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its fluorophenethyl group enhances its interaction with biological targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
2-amino-1-[2-(2-fluorophenyl)ethyl]pyrrolo[3,2-b]quinoxaline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5/c20-14-6-2-1-5-12(14)9-10-25-18(22)13(11-21)17-19(25)24-16-8-4-3-7-15(16)23-17/h1-8H,9-10,22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJWZXXFPGWGOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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